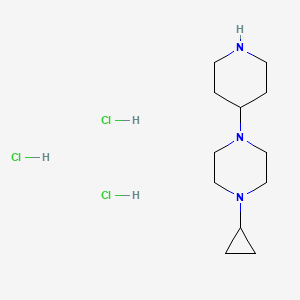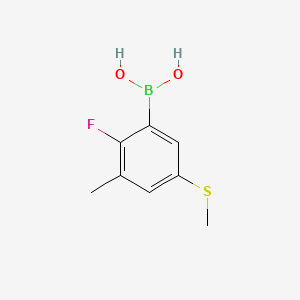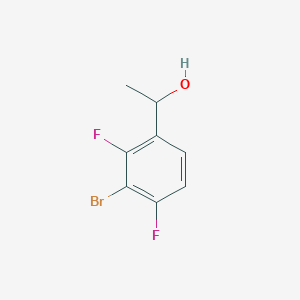
1-(3-Bromo-2,4-difluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2,4-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrF2O It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Bromo-2,4-difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Bromo-2,4-difluorophenyl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding ketone under hydrogen gas pressure . This approach is scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 1-(3-Bromo-2,4-difluorophenyl)ethanone
Reduction: 1-(3-Bromo-2,4-difluorophenyl)ethane
Substitution: Various substituted phenylethanol derivatives
Applications De Recherche Scientifique
1-(3-Bromo-2,4-difluorophenyl)ethanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2,4-difluorophenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function . Additionally, the bromine and fluorine substituents can participate in halogen bonding, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromo-2,4-difluorophenyl)ethanone
- 1-(4-Bromo-2,6-difluorophenyl)ethanol
- 2-Bromo-1-(3,4-difluorophenyl)ethanone
Uniqueness
1-(3-Bromo-2,4-difluorophenyl)ethanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H7BrF2O |
|---|---|
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
1-(3-bromo-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4,12H,1H3 |
Clé InChI |
DVXYQJFXKOQYCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C=C1)F)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


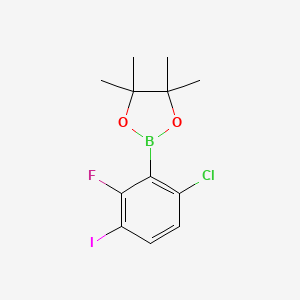
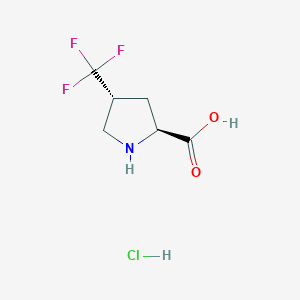
![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)
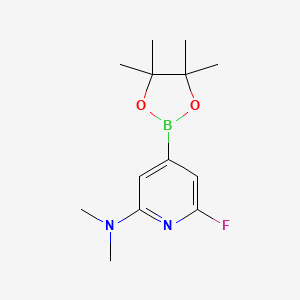
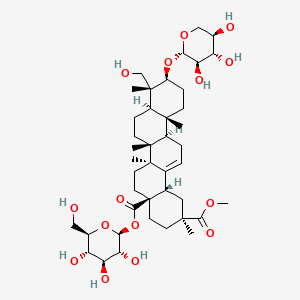
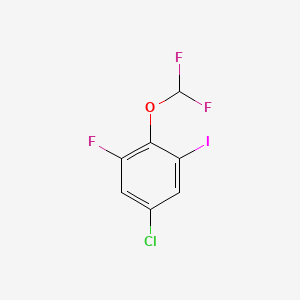
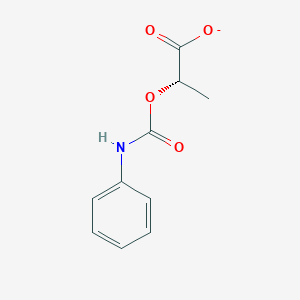
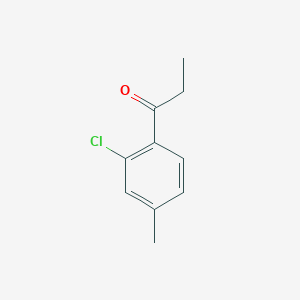
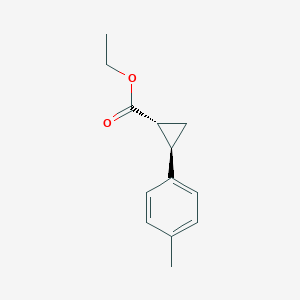
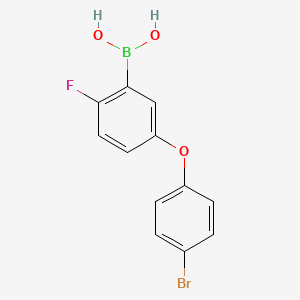
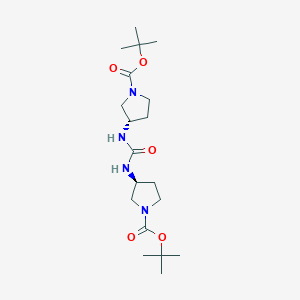
![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)
